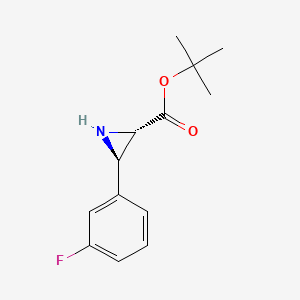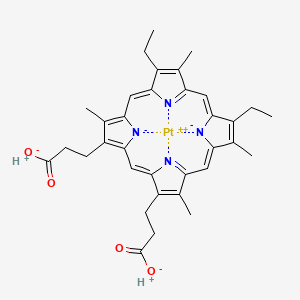
Pt(II) Mesoporphyrin IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pt(II) Mesoporphyrin IX is a natural porphyrin-derived specialty chemical. It is a platinum complex of mesoporphyrin IX, which is a derivative of protoporphyrin IX. This compound is known for its applications in various scientific fields, including its use as a ratiometric oxygen sensor and in the formulation of pressure-sensitive paints .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pt(II) Mesoporphyrin IX involves the metalation of mesoporphyrin IX with platinum. This process typically requires the use of a platinum salt, such as platinum(II) chloride, in the presence of a suitable solvent and under controlled conditions to ensure the proper incorporation of the platinum ion into the porphyrin ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and solvent composition, to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pt(II) Mesoporphyrin IX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the platinum ion and the conjugated porphyrin ring system .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands such as phosphines and amines can substitute the axial ligands on the platinum center.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce various ligand-substituted derivatives .
Applications De Recherche Scientifique
Pt(II) Mesoporphyrin IX has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pt(II) Mesoporphyrin IX involves its ability to interact with molecular oxygen and other small molecules. The platinum center can coordinate with oxygen, allowing the compound to function as an oxygen sensor. Additionally, the porphyrin ring system can undergo photoactivation, leading to the generation of reactive oxygen species, which are useful in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Protoporphyrin IX: A precursor to heme, used in various biological and chemical applications.
Pd(II) Mesoporphyrin IX: Similar to Pt(II) Mesoporphyrin IX but with palladium instead of platinum, used in similar applications.
Zn(II) Mesoporphyrin IX: Used in studies of heme oxygenase inhibition and as a photosensitizer.
Uniqueness: this compound is unique due to the presence of the platinum ion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity, such as in pressure-sensitive paints and oxygen sensors .
Propriétés
Formule moléculaire |
C34H36N4O4Pt |
|---|---|
Poids moléculaire |
759.8 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+) |
InChI |
InChI=1S/C34H38N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clé InChI |
YRJJAKXBIDDWAB-UHFFFAOYSA-L |
SMILES canonique |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-])C.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)
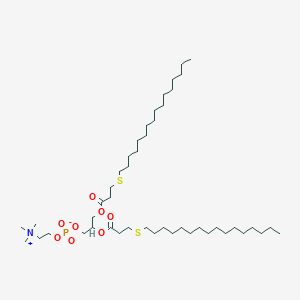
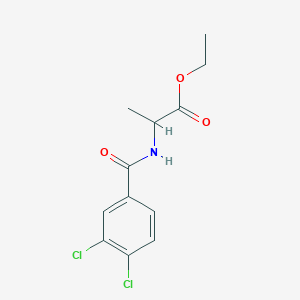
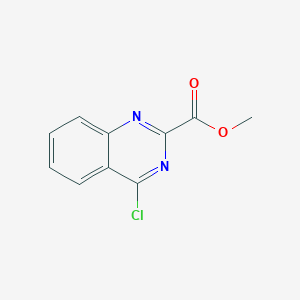
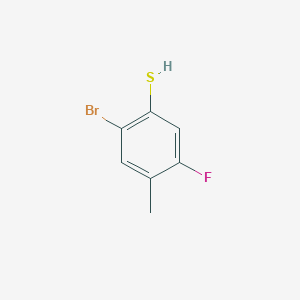

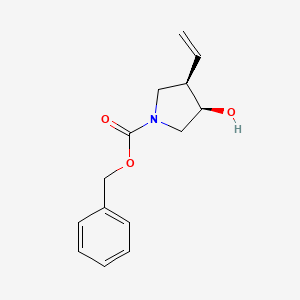
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
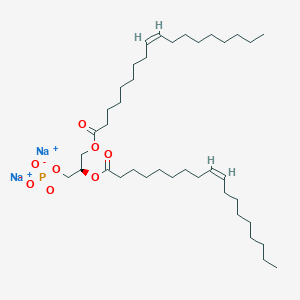
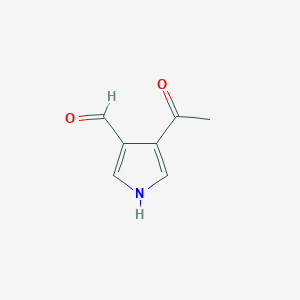
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)

